4-({2-[(4-Ethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({2-[(4-Ethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid, also known as ETMB, is a thiazolidine-based compound that has been widely studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science.
科学的研究の応用
4-({2-[(4-Ethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid has been studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 4-({2-[(4-Ethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid has been shown to exhibit antitumor, antidiabetic, and anti-inflammatory activities, making it a promising candidate for the development of new drugs. In biochemistry, 4-({2-[(4-Ethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid has been used as a probe to study the mechanism of action of enzymes and proteins. In materials science, 4-({2-[(4-Ethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid has been used as a building block for the synthesis of new materials with unique properties.
作用機序
The mechanism of action of 4-({2-[(4-Ethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid is not fully understood, but it is believed to involve the inhibition of enzymes and proteins that play key roles in various physiological processes. For example, 4-({2-[(4-Ethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid has been shown to inhibit the activity of aldose reductase, an enzyme that is involved in the development of diabetic complications. 4-({2-[(4-Ethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-({2-[(4-Ethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid has been shown to exhibit a range of biochemical and physiological effects, depending on the specific system or process being studied. For example, in cancer cells, 4-({2-[(4-Ethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In diabetic rats, 4-({2-[(4-Ethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid has been shown to improve glucose tolerance and reduce oxidative stress. In inflammatory models, 4-({2-[(4-Ethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
4-({2-[(4-Ethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid has several advantages for use in lab experiments, including its relatively simple synthesis method, its stability under a range of conditions, and its ability to selectively inhibit enzymes and proteins. However, 4-({2-[(4-Ethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for research on 4-({2-[(4-Ethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid. For example, further studies could be conducted to elucidate the mechanism of action of 4-({2-[(4-Ethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid and its effects on various physiological processes. In addition, efforts could be made to optimize the synthesis method of 4-({2-[(4-Ethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid and improve its solubility and bioavailability. Finally, 4-({2-[(4-Ethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid could be used as a starting point for the development of new drugs with improved efficacy and safety profiles.
合成法
4-({2-[(4-Ethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid can be synthesized through a multistep process that involves the reaction of 4-ethylbenzaldehyde with thiosemicarbazide, followed by the condensation of the resulting thiosemicarbazone with 4-formylbenzoic acid. The final product can be obtained through the reaction of the intermediate compound with methyl iodide. The purity and yield of 4-({2-[(4-Ethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid can be improved through recrystallization and column chromatography.
特性
製品名 |
4-({2-[(4-Ethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid |
---|---|
分子式 |
C20H18N2O3S |
分子量 |
366.4 g/mol |
IUPAC名 |
4-[(E)-[2-(4-ethylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]benzoic acid |
InChI |
InChI=1S/C20H18N2O3S/c1-3-13-6-10-16(11-7-13)21-20-22(2)18(23)17(26-20)12-14-4-8-15(9-5-14)19(24)25/h4-12H,3H2,1-2H3,(H,24,25)/b17-12+,21-20? |
InChIキー |
MJOBUCCHOSZYLY-DBOKLQOQSA-N |
異性体SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=C(C=C3)C(=O)O)/S2)C |
SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)C(=O)O)S2)C |
正規SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)C(=O)O)S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。